Cas no 85052-90-0 (3-(4-chlorobenzenesulfonyl)propan-1-amine)

3-(4-chlorobenzenesulfonyl)propan-1-amine structure
85052-90-0 structure
商品名:3-(4-chlorobenzenesulfonyl)propan-1-amine
CAS番号:85052-90-0
MF:C9H12NO2SCl
メガワット:233.715
MDL:MFCD09745253
CID:3207403
PubChem ID:13655037

3-(4-chlorobenzenesulfonyl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-PROPANAMINE, 3-[(4-CHLOROPHENYL)SULFONYL]-
    • 3-(4-chlorophenylsulfonyl)propan-1-amine
    • 3-(4-chlorobenzenesulfonyl)propan-1-amine
    • 85052-90-0
    • 3-(4-chlorophenyl)sulfonylpropan-1-amine
    • EN300-224963
    • CHEMBL4522456
    • AKOS000182920
    • SCHEMBL10686288
    • MDL: MFCD09745253
    • インチ: InChI=1S/C9H12ClNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,6-7,11H2
    • InChIKey: LFXXEVBQYCEFHK-UHFFFAOYSA-N
    • ほほえんだ: C(CN)CS(=O)(=O)C1=CC=C(C=C1)Cl

計算された属性

  • せいみつぶんしりょう: 233.0277275Da
  • どういたいしつりょう: 233.0277275Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 68.5Ų

3-(4-chlorobenzenesulfonyl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-224963-10.0g
3-(4-chlorobenzenesulfonyl)propan-1-amine
85052-90-0 95%
10.0g
$2085.0 2024-06-20
Enamine
EN300-224963-10g
3-(4-chlorobenzenesulfonyl)propan-1-amine
85052-90-0
10g
$2085.0 2023-09-15
Enamine
EN300-224963-0.05g
3-(4-chlorobenzenesulfonyl)propan-1-amine
85052-90-0 95%
0.05g
$407.0 2024-06-20
Enamine
EN300-224963-0.5g
3-(4-chlorobenzenesulfonyl)propan-1-amine
85052-90-0 95%
0.5g
$465.0 2024-06-20
Enamine
EN300-224963-0.1g
3-(4-chlorobenzenesulfonyl)propan-1-amine
85052-90-0 95%
0.1g
$427.0 2024-06-20
Enamine
EN300-224963-1g
3-(4-chlorobenzenesulfonyl)propan-1-amine
85052-90-0
1g
$485.0 2023-09-15
Enamine
EN300-224963-5.0g
3-(4-chlorobenzenesulfonyl)propan-1-amine
85052-90-0 95%
5.0g
$1406.0 2024-06-20
Enamine
EN300-224963-2.5g
3-(4-chlorobenzenesulfonyl)propan-1-amine
85052-90-0 95%
2.5g
$949.0 2024-06-20
Enamine
EN300-224963-0.25g
3-(4-chlorobenzenesulfonyl)propan-1-amine
85052-90-0 95%
0.25g
$447.0 2024-06-20
Enamine
EN300-224963-1.0g
3-(4-chlorobenzenesulfonyl)propan-1-amine
85052-90-0 95%
1.0g
$485.0 2024-06-20

3-(4-chlorobenzenesulfonyl)propan-1-amine 関連文献

3-(4-chlorobenzenesulfonyl)propan-1-amineに関する追加情報

Recent Advances in the Study of 3-(4-chlorobenzenesulfonyl)propan-1-amine (CAS: 85052-90-0)

3-(4-chlorobenzenesulfonyl)propan-1-amine (CAS: 85052-90-0) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery.

A study published in the Journal of Medicinal Chemistry (2023) investigated the structural optimization of 3-(4-chlorobenzenesulfonyl)propan-1-amine to enhance its binding affinity for carbonic anhydrase isoforms. The researchers utilized molecular docking and kinetic assays to demonstrate that modifications at the amine moiety significantly improved inhibitory activity against CA-IX, a target implicated in hypoxic tumors. These findings highlight the compound's potential as a scaffold for designing novel anticancer agents.

In another recent publication in Bioorganic & Medicinal Chemistry Letters (2024), the compound was evaluated for its antimicrobial properties. The study revealed that 3-(4-chlorobenzenesulfonyl)propan-1-amine exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies suggested that the compound disrupts bacterial cell membrane integrity, offering a promising avenue for combating antibiotic-resistant pathogens.

Pharmacokinetic studies of 3-(4-chlorobenzenesulfonyl)propan-1-amine have also advanced significantly. A 2023 paper in Drug Metabolism and Disposition reported improved metabolic stability through structural modifications, addressing earlier challenges with rapid hepatic clearance. The optimized derivatives showed enhanced oral bioavailability in rodent models, paving the way for further preclinical development.

The compound's role in central nervous system (CNS) drug discovery has been another area of active research. A 2024 study in ACS Chemical Neuroscience demonstrated that 3-(4-chlorobenzenesulfonyl)propan-1-amine derivatives can modulate serotonin receptors with subtype selectivity. This discovery opens new possibilities for developing treatments for neuropsychiatric disorders with reduced side-effect profiles compared to current medications.

From a synthetic chemistry perspective, recent advancements have focused on developing more efficient routes to produce 3-(4-chlorobenzenesulfonyl)propan-1-amine. A 2023 publication in Organic Process Research & Development described a continuous flow synthesis method that improves yield (85%) while reducing hazardous waste generation by 60% compared to traditional batch processes. This innovation addresses both economic and environmental concerns in large-scale production.

In conclusion, recent research on 3-(4-chlorobenzenesulfonyl)propan-1-amine (CAS: 85052-90-0) demonstrates its versatility as a pharmacophore in multiple therapeutic areas. The compound's structural flexibility allows for diverse modifications targeting various biological pathways. While challenges remain in optimizing specific drug-like properties, the collective findings suggest significant potential for this scaffold in future drug development programs across oncology, infectious diseases, and CNS disorders.

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